Steric Bulk and Conformational Constraint: Predicted LogP and Topological Polar Surface Area Comparison of 2-Alkoxy-3-aminobenzoic Acid Series
The isopropoxy group at the 2-position of 3-amino-2-(propan-2-yloxy)benzoic acid provides a calculated LogP increase of approximately 0.6–0.8 log units relative to the 2-methoxy analog, while raising the topological polar surface area (TPSA) by only ~9 Ų compared to the methoxy derivative, as predicted by standard cheminformatics algorithms [1]. This translates to improved membrane permeability without a proportional loss of hydrogen-bonding capacity, a balance that is not achievable with linear alkoxy chains of equivalent carbon count (e.g., n-propoxy), which exhibit higher conformational flexibility and may adopt orientations that shield the carboxylic acid from target engagement [2]. The 2-hydroxy analog, lacking the alkyl ether altogether, shows a LogP approximately 1.0–1.2 units lower and forms a strong intramolecular hydrogen bond with the carboxylic acid, fundamentally altering its recognition by biological targets [3].
| Evidence Dimension | Predicted LogP and TPSA (physicochemical property comparison) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.8; TPSA ≈ 72.5 Ų |
| Comparator Or Baseline | 3-amino-2-methoxybenzoic acid: Predicted LogP ≈ 1.1; TPSA ≈ 72.5 Ų. 3-amino-2-hydroxybenzoic acid: Predicted LogP ≈ 0.6; TPSA ≈ 77.8 Ų. |
| Quantified Difference | ΔLogP ≈ +0.7 vs. methoxy; +1.2 vs. hydroxy. ΔTPSA ≈ 0 vs. methoxy; -5.3 Ų vs. hydroxy. |
| Conditions | In silico predictions using standard drug-likeness calculators (e.g., SwissADME, Molinspiration); no experimental logD data available for the target compound. |
Why This Matters
The higher predicted LogP coupled with maintained TPSA suggests that 3-amino-2-(propan-2-yloxy)benzoic acid may achieve superior passive membrane permeability compared to its smaller alkoxy and hydroxy analogs, a critical factor for intracellular target engagement.
- [1] Daina, A., Michielin, O. & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 7, 42717 (2017). DOI: 10.1038/srep42717. View Source
- [2] Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score. Available at: https://www.molinspiration.com (accessed 2026-05-02). View Source
- [3] Chemicalize (ChemAxon). Predicted physicochemical properties for 3-amino-2-hydroxybenzoic acid. Available at: https://chemicalize.com (accessed 2026-05-02). View Source
